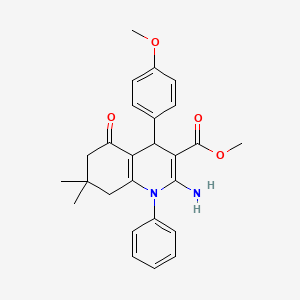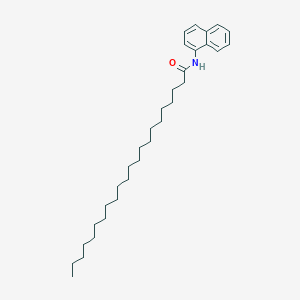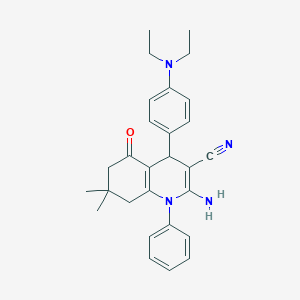methyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11533043.png)
7-[(Z)-[(2E)-(4-Methylbenzylidene)hydrazono](3-nitrophenyl)methyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Z)-[(2E)-(4-Methylbenzylidene)hydrazonomethyl]-1,3,5-triazatricyclo[3311~3,7~]decane is a complex organic compound characterized by its unique triazatricyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Z)-[(2E)-(4-Methylbenzylidene)hydrazonomethyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 4-methylbenzaldehyde with hydrazine to form the hydrazone intermediate.
Nitration: The hydrazone intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group.
Cyclization: The nitrated hydrazone undergoes cyclization with a suitable triazatricyclo precursor under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazatricyclo systems and their derivatives.
Biology
Biologically, derivatives of this compound may exhibit antimicrobial, antiviral, or anticancer activities. Research is ongoing to explore its potential as a therapeutic agent.
Medicine
In medicine, the compound’s derivatives are investigated for their potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its stable triazatricyclo core.
Mechanism of Action
The mechanism of action of 7-(Z)-[(2E)-(4-Methylbenzylidene)hydrazonomethyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane involves its interaction with molecular targets such as enzymes or receptors. The nitro and hydrazono groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The triazatricyclo structure provides stability and specificity in these interactions.
Comparison with Similar Compounds
Similar Compounds
7-(Z)-[(2E)-(4-Methylbenzylidene)hydrazonomethyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane: Similar structure but with a chlorine substituent instead of a nitro group.
7-(Z)-[(2E)-(4-Methylbenzylidene)hydrazonomethyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane: Contains a methoxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in 7-(Z)-[(2E)-(4-Methylbenzylidene)hydrazonomethyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.
Properties
Molecular Formula |
C22H24N6O2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(E)-N-[(E)-(4-methylphenyl)methylideneamino]-1-(3-nitrophenyl)-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine |
InChI |
InChI=1S/C22H24N6O2/c1-17-5-7-18(8-6-17)10-23-24-21(19-3-2-4-20(9-19)28(29)30)22-11-25-14-26(12-22)16-27(13-22)15-25/h2-10H,11-16H2,1H3/b23-10+,24-21- |
InChI Key |
AOVYHHCDYHGDIM-ZAZLJNEYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\C34CN5CN(C3)CN(C4)C5 |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN=C(C2=CC(=CC=C2)[N+](=O)[O-])C34CN5CN(C3)CN(C4)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-(2-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11532960.png)
![(5E)-5-[(2-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B11532964.png)
![2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediyl)]bis[N-(2,4,6-trimethylphenyl)propanamide]](/img/structure/B11532971.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11532974.png)

![2,8-di(naphthalen-1-yl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B11532999.png)
![2,4-dibromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B11533004.png)
![2-(methylsulfanyl)-N-[(E)-{5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]furan-2-yl}methylidene]-1,3-benzothiazol-6-amine](/img/structure/B11533009.png)


![3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11533019.png)
![4-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B11533035.png)
![5-[(3,5-Dibromo-2-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11533038.png)
![N-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide](/img/structure/B11533045.png)
